Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a sulfonyl piperidine group, and a chloro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Sulfonyl Piperidine Group: This step involves the sulfonylation of piperidine, which can be carried out using sulfonyl chlorides in the presence of a base.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Final Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions:
Oxidation: The thiadiazole ring and the thioether linkage can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The sulfonyl piperidine group and the thiadiazole ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(4-chloro-3-(morpholin-4-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct pharmacological properties compared to its analogs with different sulfonyl groups. This uniqueness can be leveraged in drug design to achieve specific therapeutic effects.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQQZGUIZVGGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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